5-(Chloromethyl)-2-phenyl-1,3-oxazole
Overview
Description
5-(Chloromethyl)-2-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Scientific Research Applications
5-(Chloromethyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Oxazole compounds are known to interfere with various biological processes, including protein synthesis and enzymatic activity
Pharmacokinetics
The compound’s small size and polar nature suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Similar oxazole compounds have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects
Action Environment
The action, efficacy, and stability of 5-(chloromethyl)-2-phenyloxazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Safety and Hazards
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-2-phenyloxazole plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the production of 5-(Chloromethyl)furfural (CMF), a potential chemical building block for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks
Cellular Effects
The effects of 5-(chloromethyl)-2-phenyloxazole on various types of cells and cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-(chloromethyl)-2-phenyloxazole involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to exert its effects at the molecular level, but the exact mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-2-phenyloxazole have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-2-phenyloxazole vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
5-(chloromethyl)-2-phenyloxazole is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-(chloromethyl)-2-phenyloxazole within cells and tissues involve various transporters and binding proteins It can affect its localization or accumulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxazole-2-carboxylic acids or oxazole-2-aldehydes.
Reduction: Formation of dihydro-oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-methoxy-benzaldehyde
- 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
- 2-Chloro-5-(chloromethyl)pyridine
Comparison
5-(Chloromethyl)-2-phenyl-1,3-oxazole is unique due to its specific structural features, such as the presence of both a chloromethyl group and a phenyl-substituted oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 5-(Chloromethyl)-2-methoxy-benzaldehyde and 5-(Chloromethyl)-2-hydroxyl-benzaldehyde are primarily used in polymer chemistry, this compound finds broader applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMTXVZVZBKYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567160 | |
Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-78-3 | |
Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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